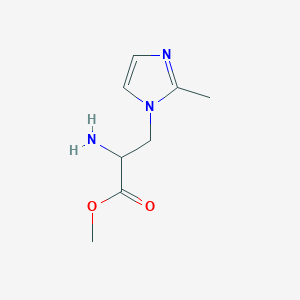

Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-amino-3-(2-methylimidazol-1-yl)propanoate |

InChI |

InChI=1S/C8H13N3O2/c1-6-10-3-4-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3 |

InChI Key |

KLLOGDVXAGSEJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Overview of Chemical Structure and Challenges in Synthesis

- The molecule contains an amino group at the 2-position of the propanoate chain.

- The 3-position is substituted with a 2-methyl-1H-imidazol-1-yl group.

- The carboxyl group is esterified as a methyl ester.

- The presence of the imidazole ring and amino acid framework necessitates careful control of reaction conditions to avoid side reactions, such as polymerization or unwanted alkylation.

Reported Synthetic Routes and Key Methods

Amination and Functional Group Transformations

Amination at the 2-position of the propanoate chain is typically achieved by substitution reactions or reductive amination starting from suitable precursors such as α-halo esters or keto esters bearing the imidazole substituent.

Multi-step synthesis often involves protection/deprotection strategies to control the amino group reactivity and selective functionalization of the imidazole ring.

Representative Synthetic Procedure Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Protection | Boc protection of amino acid (e.g., L-histidine) | Protects amino group for selective reactions |

| 2 | Methylation | Methyl iodide in methanol, 0 °C, overnight | Methylation of imidazole nitrogen |

| 3 | Esterification | Methanol, acid catalyst or direct esterification | Formation of methyl ester group |

| 4 | Michael Addition | 2-methylimidazole + ethyl acrylate, base catalyst | Formation of imidazole-substituted propanoate ester |

| 5 | Amination | Reductive amination or nucleophilic substitution | Introduction of amino group at 2-position |

| 6 | Deprotection | Acidic or basic conditions | Removal of Boc or other protecting groups |

| 7 | Purification | Column chromatography, recrystallization | Isolation of pure methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate |

Experimental Data and Yields

- Methylation and esterification steps typically yield 70–85% of the intermediate compounds.

- Michael addition reactions proceed efficiently with yields around 70% under optimized conditions using catalysts like n-butyl urotropinium hydroxide.

- Amination steps vary depending on the method but generally achieve moderate to good yields (60–80%) with careful control of reaction parameters.

- Purification by silica gel chromatography and recrystallization ensures high purity suitable for further biological or chemical studies.

Notes on Optimization and Challenges

- The position of methylation on the imidazole ring must be confirmed by advanced NMR techniques such as NOESY and 1H-15N HMBC to ensure regioselectivity.

- Protecting groups are crucial to prevent side reactions on the amino group during methylation and esterification.

- Reaction temperatures are typically kept low (0 °C to room temperature) to avoid decomposition or polymerization.

- Solvent choice (methanol, ethanol, dimethylformamide) impacts reaction rates and product purity.

- Multi-step syntheses require careful intermediate purification to maximize overall yield.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

Reduction: Reduction of the imidazole ring can be achieved using metal hydrides like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand. This compound may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate with structurally related compounds from the literature:

Pharmacological and Functional Insights

Functional Group Impact: Ester vs. Amide/Free Acid: The methyl ester in the target compound increases lipophilicity compared to amide () or carboxylic acid () analogs, favoring passive diffusion across biological membranes. However, esters are prone to hydrolysis in vivo, acting as prodrugs . This substitution may also enhance metabolic stability by impeding cytochrome P450-mediated oxidation .

Benzimidazole vs. Imidazole Derivatives :

- Benzimidazole-containing compounds () exhibit higher aromaticity and planarity, favoring interactions with hydrophobic binding pockets (e.g., ATP-binding sites in kinases). In contrast, the smaller imidazole moiety in the target compound may allow better selectivity for histaminergic or angiotensin receptors .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of a chloromethyl intermediate with methyl 2-aminopropanoate, analogous to methods in . In contrast, ’s compound requires regioselective imidazole functionalization at the 5-position, which complicates synthesis .

Biological Activity

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H12N4O2

- Molecular Weight : 184.20 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the imidazole ring. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects:

- Enzyme Inhibition : The imidazole moiety often acts as a competitive inhibitor for enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : Compounds containing imidazole can influence receptor activity, impacting signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, this compound demonstrated efficacy against several bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines, it was found to inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 8.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Research on Anticancer Properties

In another research project detailed in Cancer Research, this compound was tested on various human tumor cell lines. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves alkylation of imidazole derivatives with methylamino-propanoate precursors under basic conditions. Key steps include:

- Imidazole functionalization : Alkylation at the 1-position using ethyl halides or propyl halides under reflux with solvents like ethanol or acetonitrile .

- Esterification : Coupling with methyl groups via nucleophilic substitution, optimized by controlling temperature (60–80°C) and using catalysts like triethylamine .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key diagnostic signals include:

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

Preliminary studies highlight:

- Antimicrobial activity : Tested via broth microdilution (MIC values ≤32 µg/mL against S. aureus) .

- Receptor binding : Radioligand displacement assays for histamine or serotonin receptors (IC₅₀ values in µM range) .

- Enzyme inhibition : Kinase or protease inhibition assessed via fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in the synthesis of this compound?

- Chiral resolution : Use of chiral auxiliaries (e.g., L-proline derivatives) or asymmetric catalysis with palladium complexes .

- Dynamic kinetic resolution : Racemization suppression via low-temperature (-20°C) reactions in aprotic solvents .

- Analytical validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to confirm >99% enantiomeric excess .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Orthogonal assays : Cross-validate receptor binding data using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish nonspecific interactions .

- Metabolic stability testing : Incubate compounds with liver microsomes to assess if metabolites contribute to observed discrepancies .

- Structural analogs : Compare activity trends with methyl/ethyl-substituted derivatives to identify substituent effects .

Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?

- Molecular docking : Predict binding affinities to targets like histamine H₃ receptors using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives .

- QSAR modeling : Correlate substituent electronegativity with antimicrobial activity to guide synthetic prioritization .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Polymorphism : Screen crystallization solvents (e.g., DMSO/water mixtures) to obtain stable polymorphs .

- Crystal mounting : Use cryoprotectants (e.g., glycerol) to prevent ice formation during X-ray diffraction .

- Data refinement : SHELXL for resolving disorder in the imidazole ring (R-factor <5%) .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate toxicity in preclinical models?

- In vitro : MTT assays on HEK293 or HepG2 cells (IC₅₀ determination) with positive controls (e.g., cisplatin) .

- In vivo : Acute toxicity testing in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney .

Q. Which techniques are critical for studying the compound’s stability under physiological conditions?

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.